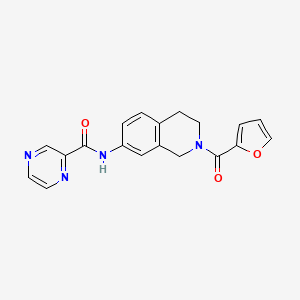

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazines are an important class of pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .

Synthesis Analysis

In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Chemical Reactions Analysis

The chemical reactions of pyrazine derivatives can vary widely depending on the specific compound and conditions. In the context of anti-tubercular agents, substituted pyrazine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis .

Scientific Research Applications

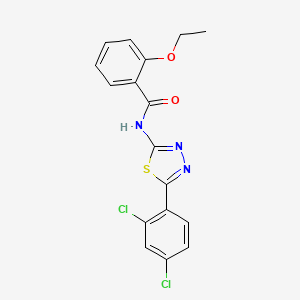

Bioisosteric Replacements for Analgesic Properties

A study explored the use of bioisosteric replacements to enhance the analgesic properties of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. The research demonstrated that replacing the benzyl phenyl ring with an isosteric heterocycle, like the furan derivative, could lead to a significant alteration in analgesic activity, underlining the importance of structural modifications in medicinal chemistry for optimizing drug properties (Ukrainets, Mospanova, & Davidenko, 2016).

Synthesis of Tetrahydroquinolinones

Another research focus is on the synthesis of new tetrahydroquinolinones incorporating furan derivatives. The study details a specific reaction process involving homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to the production of tetrahydroisoquinolinones with various pharmacophoric substituents. This synthesis route highlights the compound's utility in creating pharmacologically interesting structures (Kandinska, Kozekov, & Palamareva, 2006).

Novel Antimycobacterial and Antiplasmodial Activities

Research into pyrazine amide hybrids, such as those structurally related to the compound , has uncovered significant antimycobacterial and antiplasmodial activities. These findings demonstrate the compound's potential as a starting point for developing new therapeutic agents targeting diseases like tuberculosis and malaria (Ekengard et al., 2017).

Anticancer, Antibacterial, and Antifungal Properties

Compounds derived from furan-2-carboxamide, similar to the specified chemical, have been characterized for their potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This wide range of biological activities underscores the importance of such compounds in the development of new therapeutic agents (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Tyrosinase Inhibition for Dermatological Applications

A study on 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides revealed potent tyrosinase inhibitory activity, suggesting applications in treating dermatological conditions like hyperpigmentation. The synthesized compounds showed significant potency, indicating the potential for developing new skin lightening agents (Dige et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on pyrazine derivatives are promising. Given their diverse biological activities, there is a rise in investigations of pyrazine-containing candidates . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-18(16-11-20-6-7-21-16)22-15-4-3-13-5-8-23(12-14(13)10-15)19(25)17-2-1-9-26-17/h1-4,6-7,9-11H,5,8,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGGTCJSRAOHEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2868236.png)

![5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2868237.png)

![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2868244.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868246.png)

![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B2868249.png)

![N-(5-Chloropyridin-2-yl)-1-[3-(prop-2-enoylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B2868250.png)

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2868251.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide](/img/structure/B2868253.png)